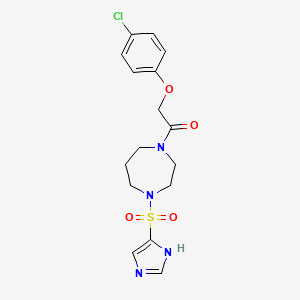

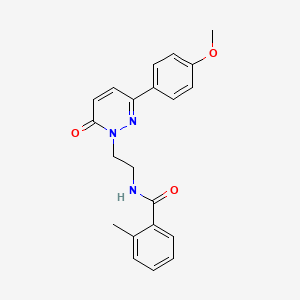

1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(4-chlorophenoxy)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(4-chlorophenoxy)ethanone is a chemical compound that belongs to the family of benzodiazepines. It has been extensively studied for its potential use in scientific research applications due to its unique properties.

Scientific Research Applications

Synthesis and Chemical Properties

The compound 1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(4-chlorophenoxy)ethanone is a part of a broader class of chemicals that have been studied for their unique chemical properties and potential applications in various fields of scientific research. While specific studies directly involving this compound were not identified, research on related compounds provides insights into the types of applications and synthetic methods that could be relevant.

One related study discusses the synthesis of derivatives involving the imidazolyl sulfonyl group, demonstrating the potential for creating complex molecules with biological activity, such as antileukemic agents and potent adenosine deaminase inhibitors (Woo & Lee, 1990). Another study focuses on the design and synthesis of a new diazotransfer reagent, imidazole-1-sulfonyl azide hydrochloride, showcasing the compound's utility in synthetic chemistry, particularly in converting primary amines into azides and activated methylene substrates into diazo compounds (Goddard-Borger & Stick, 2007).

Biological Applications

The imidazole and sulfonyl functional groups are frequently found in molecules with significant biological activity. For instance, compounds with the imidazolyl sulfonyl moiety have been explored for their inhibitory effects on enzymes like adenosine deaminase, which plays a role in the modulation of adenosine levels in the body, affecting various physiological processes (Showalter et al., 1983).

Material Science and Fluorescent Compounds

In the field of materials science, the sulfonyl and imidazole groups contribute to the synthesis of novel fluorescent compounds, as demonstrated in a study where an imidazolium-based ionic liquid mixture was developed for efficient synthesis of novel chlorosulfonyl-δ-sultones, showing valuable fluorescence properties (Roudsari & Rad‐Moghadam, 2018).

Antimicrobial and Antifungal Agents

Imidazole derivatives have been synthesized and evaluated for their antibacterial and antifungal properties, indicating the potential use of the this compound structure in developing new antimicrobial agents (Sawant et al., 2011).

properties

IUPAC Name |

2-(4-chlorophenoxy)-1-[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN4O4S/c17-13-2-4-14(5-3-13)25-11-16(22)20-6-1-7-21(9-8-20)26(23,24)15-10-18-12-19-15/h2-5,10,12H,1,6-9,11H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWYQXXCTVZOMPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)C(=O)COC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-(9-(4-bromophenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2731228.png)

![1-(1H-benzo[d]imidazole-5-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2731229.png)

![(S)-4-(4'-Chloro-[1,1'-biphenyl]-4-yl)-4-oxo-2-((phenylthio)methyl)butanoic acid](/img/no-structure.png)

![1-methyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indazole-3-carboxamide](/img/structure/B2731234.png)

![1-[bis(2-hydroxyethyl)amino]-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol](/img/structure/B2731235.png)

![N-(4-methoxyphenyl)-2-[[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2731242.png)